molecular formula C11H12BrClN2O2 B14944034 N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride

N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride

Cat. No.: B14944034
M. Wt: 319.58 g/mol
InChI Key: VXRQUUTTYZYBRH-UHFFFAOYSA-N
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Description

(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is an organic compound that features a unique combination of functional groups, including a chlorobutylidene moiety, an amino group, and a bromophenyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method is the reaction of 1-chlorobutylideneamine with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (1-CHLOROBUTYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE
  • (1-CHLOROBUTYLIDENE)AMINO N-(4-FLUOROPHENYL)CARBAMATE
  • (1-CHLOROBUTYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE

Uniqueness

(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12BrClN2O2

Molecular Weight

319.58 g/mol

IUPAC Name

(1-chlorobutylideneamino) N-(4-bromophenyl)carbamate

InChI

InChI=1S/C11H12BrClN2O2/c1-2-3-10(13)15-17-11(16)14-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)

InChI Key

VXRQUUTTYZYBRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NOC(=O)NC1=CC=C(C=C1)Br)Cl

Origin of Product

United States

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